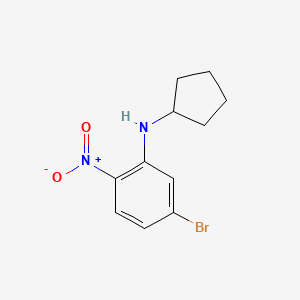

5-bromo-N-cyclopentyl-2-nitroaniline

Description

5-Bromo-N-cyclopentyl-2-nitroaniline is a substituted aniline derivative featuring a bromine atom at the 5-position, a nitro group at the 2-position, and a cyclopentyl substituent attached to the amine group. This compound belongs to the nitroaniline family, which is characterized by electron-withdrawing nitro groups that significantly influence electronic properties and reactivity.

Properties

IUPAC Name |

5-bromo-N-cyclopentyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXSDTYCVIABLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275809 | |

| Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231930-26-9 | |

| Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentyl-2-nitroaniline typically involves the reaction of 2,4-dibromo-1-nitrobenzene with cyclopentanamine in 1-butanol at 100°C overnight. The solvent is then removed under vacuum, and the product is extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopentyl-2-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The major product is 5-amino-N-cyclopentyl-2-nitroaniline.

Oxidation Reactions: Products depend on the specific conditions but can include various oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 5-bromo-N-cyclopentyl-2-nitroaniline exhibit significant anticancer activity. The presence of halogen and nitro groups enhances their biological reactivity, making them potential candidates for drug development targeting various cancers. Studies have shown that such compounds can inhibit specific enzymes involved in cancer progression, highlighting their therapeutic potential.

Antimicrobial Activity

Similar compounds have also been investigated for their antimicrobial properties. The structural features of this compound suggest it may interact effectively with microbial targets, thus serving as a basis for developing new antimicrobial agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, making it valuable in the synthesis of more complex molecules. The compound can be utilized in multi-step synthetic routes to create derivatives with enhanced properties or novel functionalities .

Structure-Activity Relationship Studies

The compound's structure allows researchers to explore structure-activity relationships (SAR) effectively. By modifying the cyclopentyl group or the nitro substituent, scientists can assess how these changes affect biological activity and reactivity. This approach is crucial for optimizing drug candidates and understanding their mechanisms of action .

Quantum Chemical Calculations

Quantum chemical methods can be employed to analyze the noncovalent interactions of this compound with biological targets. These calculations help elucidate the compound's binding affinities and mechanisms, providing insights into its potential therapeutic effects.

Comparative Analysis of Related Compounds

A comparative analysis of related compounds highlights the unique features and potential applications of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-chloro-4-methoxypyrimidine | Contains methoxy group | Used extensively in drug discovery |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Substituted with cyclopentyl group | Exhibits different pharmacokinetic properties |

| 5-Bromo-4-chloropyrimidin-2-amine | Contains two halogen substituents | Potentially more reactive due to multiple halogens |

| 5-Bromo-2-chloro-pyrimidin-4-carboxylic acid | Contains carboxylic acid functional group | Useful in creating derivatives with carboxylic acid |

Case Studies and Research Findings

- Anticancer Activity : In a study examining various nitroaniline derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Synthesis Pathways : A detailed synthesis pathway for this compound has been developed, showcasing its utility as a precursor in generating other bioactive compounds through electrophilic aromatic substitution reactions .

- Biological Target Interactions : Research utilizing molecular docking studies has indicated that this compound binds effectively to specific proteins implicated in disease pathways, providing a basis for further therapeutic exploration .

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in substitution reactions, altering the compound’s activity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromonitroanilines

The following compounds share structural similarities with 5-bromo-N-cyclopentyl-2-nitroaniline, differing in substituent positions, alkyl groups, or halogenation patterns:

*Data from NIST Chemistry WebBook .

Key Observations:

- Electronic Effects : Fluorinated analogs (e.g., 4-Bromo-5-fluoro-2-nitroaniline) exhibit enhanced electronegativity, which may increase stability in polar solvents or alter binding affinities in biological systems .

- Positional Isomerism : Swapping bromo and nitro positions (e.g., 2-Bromo-4-methyl-5-nitroaniline) significantly alters electronic distribution, impacting dipole moments and crystal packing .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, general trends can be inferred:

- Solubility : Bulky substituents like cyclopentyl likely reduce solubility in polar solvents (e.g., water) compared to smaller groups (methyl, hydrogen).

- Crystallinity : Compounds with planar substituents (e.g., 2-Bromo-5-nitroaniline) may exhibit higher crystallinity, whereas cyclopentyl groups could disrupt crystal lattice formation .

Biological Activity

5-bromo-N-cyclopentyl-2-nitroaniline is a nitroaniline derivative characterized by its unique cyclopentyl group, which influences its chemical reactivity and biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2,4-dibromo-1-nitrobenzene with cyclopentanamine in a suitable solvent such as 1-butanol at elevated temperatures (around 100°C) . The product is then purified through extraction methods.

The biological activity of this compound is primarily attributed to its nitro group, which can be reduced to form reactive intermediates that interact with cellular components. This interaction may lead to various biological effects, including antimicrobial and anticancer activities .

Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Antimicrobial Activity : Research indicates that derivatives of nitroanilines exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : The compound has been evaluated for its anticancer effects, with preliminary results indicating inhibition of tumor cell proliferation in certain cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Case Studies : A notable case study involved the evaluation of structural analogs of nitroanilines, where modifications to the cyclopentyl group were found to enhance cytotoxicity against specific cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-bromo-2-nitroaniline | Lacks cyclopentyl group | Moderate antimicrobial |

| 5-bromo-N-tert-butyl-2-nitroaniline | Tert-butyl group instead of cyclopentyl | Lower anticancer activity |

| This compound | Unique cyclopentyl group | Significant antimicrobial and anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.